Ethyl 2,4-dioxononanoate

Catalog No.
S9098955
CAS No.
36983-33-2
M.F
C11H18O4
M. Wt
214.26 g/mol
Availability
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Ethyl 2,4-dioxononanoate

CAS Number

36983-33-2

Product Name

Ethyl 2,4-dioxononanoate

IUPAC Name

ethyl 2,4-dioxononanoate

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

InChI

InChI=1S/C11H18O4/c1-3-5-6-7-9(12)8-10(13)11(14)15-4-2/h3-8H2,1-2H3

InChI Key

QAAIDDMBZYHETR-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)CC(=O)C(=O)OCC

Ethyl 2,4-dioxononanoate, also known as ethyl 2,4-dioxopentanoate, is an organic compound with the molecular formula C7H10O4C_7H_{10}O_4 and a molecular weight of approximately 158.15 g/mol. It features a dicarbonyl structure characterized by two keto groups at the 2 and 4 positions of a pentanoate chain. This compound is recognized for its potential applications in organic synthesis and medicinal chemistry due to its reactive functional groups, which facilitate various

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: It can undergo reduction reactions yielding alcohols or other reduced forms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Condensation: Ethyl 2,4-dioxononanoate can participate in condensation reactions with amines or other nucleophiles to produce more complex molecules. For example, it can react with hydrazine hydrate to yield 3-methylpyrazole-5-carbohydrazide, which is a precursor for various biologically active compounds.
  • Substitution: Nucleophilic substitution reactions can occur, leading to the formation of different derivatives.

Ethyl 2,4-dioxononanoate exhibits notable biological activities. Studies indicate that it does not significantly inhibit major cytochrome P450 enzymes, suggesting a low potential for drug-drug interactions through metabolic pathways. Additionally, its absorption characteristics indicate that it may be well absorbed when administered orally. The compound has been explored for its potential in synthesizing anticancer agents and other pharmaceuticals due to its reactivity and ability to form diverse chemical structures.

The synthesis of ethyl 2,4-dioxononanoate can be achieved through several methods:

  • Klint Reaction: This involves the condensation of diethyl oxalate with acetone in the presence of sodium methoxide as a catalyst. The reaction is typically conducted at temperatures between 40-45°C, followed by the addition of concentrated sulfuric acid to adjust the pH to around 3.5. The product is then extracted using benzene and purified by distillation .
  • Industrial Production: In industrial settings, similar synthetic routes are employed but on a larger scale, utilizing optimized reaction conditions and equipment such as large reactors and distillation columns to enhance yield and purity.

Ethyl 2,4-dioxononanoate serves as a valuable intermediate in various fields:

  • Organic Synthesis: It is utilized in the synthesis of pyrazole-5-carboxamide derivatives and other compounds with potential biological activity.
  • Pharmaceuticals: The compound plays a role in developing pharmaceuticals due to its ability to participate in various

Research on the interactions of ethyl 2,4-dioxononanoate with biological systems reveals that it has minimal inhibitory effects on major cytochrome P450 enzymes. This indicates a low likelihood of significant drug-drug interactions through metabolic pathways. Furthermore, its permeability suggests good absorption characteristics when administered orally .

Similar Compounds: Comparison

Ethyl 2,4-dioxononanoate shares structural similarities with several other compounds. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
Ethyl 2,4-dioxovalerate615-79-21.00
Ethyl 5,5-dimethyl-2,4-dioxohexanoate13395-36-30.89
Ethyl acetylacetateNot listedVaries
Ethyl 3-oxobutanoateNot listedVaries

What sets ethyl 2,4-dioxononanoate apart is its specific arrangement of functional groups that allows for diverse reactivity patterns compared to similar compounds. Its unique dicarbonyl structure enables it to participate in various condensation reactions that are not as prevalent in other dicarbonyl compounds .

Ethyl 2,4-dioxononanoate represents an important β-dicarbonyl compound with significant applications in organic synthesis [1]. The compound features a characteristic 2,4-dioxo structure with an ethyl ester group and a nonanoate carbon chain, making it a valuable intermediate in various synthetic pathways [2]. This section explores the diverse synthetic methodologies employed for the preparation of ethyl 2,4-dioxononanoate, focusing on both traditional condensation approaches and modern catalytic strategies [3].

Traditional Condensation Approaches

Traditional condensation approaches have long been the cornerstone of synthesizing β-dicarbonyl compounds like ethyl 2,4-dioxononanoate [4]. These methods typically involve the formation of carbon-carbon bonds through nucleophilic addition reactions, often utilizing base-mediated conditions to generate reactive intermediates [5]. The following subsections detail the specific traditional condensation approaches employed in the synthesis of ethyl 2,4-dioxononanoate [6].

Ethanol-Mediated Alkylation Protocols

Ethanol-mediated alkylation protocols represent a significant traditional approach for synthesizing ethyl 2,4-dioxononanoate [7]. These protocols typically involve the use of ethanol as both a solvent and a reactant, facilitating the alkylation of appropriate precursors to form the target compound [8]. The general reaction pathway involves the formation of an enolate intermediate, which subsequently undergoes alkylation to introduce the required carbon chain [9].

A common ethanol-mediated alkylation protocol begins with the deprotonation of the alpha carbon of a suitable ester using a strong base, typically sodium ethoxide generated in situ from sodium metal and ethanol [10]. The resulting enolate then acts as a nucleophile, attacking an appropriate electrophile to form the carbon-carbon bond necessary for the construction of the 2,4-dioxononanoate backbone [11]. This approach leverages the enhanced acidity of hydrogens adjacent to carbonyl groups, allowing for selective deprotonation and subsequent alkylation [12].

Research findings have demonstrated that the efficiency of ethanol-mediated alkylation protocols can be significantly influenced by reaction conditions, including temperature, concentration, and the nature of the base employed [13]. Table 1 summarizes key reaction parameters and corresponding yields for the ethanol-mediated alkylation synthesis of ethyl 2,4-dioxononanoate [14].

Table 1: Reaction Parameters and Yields for Ethanol-Mediated Alkylation Synthesis of Ethyl 2,4-dioxononanoate

BaseTemperature (°C)Reaction Time (h)SolventYield (%)
NaOEt0-53-4Anhydrous ethanol75-80
KOEt0-53-4Anhydrous ethanol70-75
LiOEt0-54-5Anhydrous ethanol65-70
NaOEt20-252-3Anhydrous ethanol60-65
NaOEt-10 to -55-6Anhydrous ethanol80-85

The data reveals that optimal yields are achieved when the reaction is conducted at lower temperatures (-10 to -5°C) using sodium ethoxide as the base [15]. These conditions minimize side reactions while promoting the desired alkylation pathway [16]. The moisture content of the ethanol solvent also plays a crucial role, with anhydrous conditions being essential for achieving high yields [17].

Diethyl Oxalate Coupling Reactions

Diethyl oxalate coupling reactions represent another traditional condensation approach widely employed for the synthesis of ethyl 2,4-dioxononanoate [18]. This methodology involves the Claisen condensation between diethyl oxalate and appropriate ketones or esters to form the characteristic 2,4-dioxo structure [19]. The reaction proceeds through the formation of an enolate intermediate, which subsequently attacks the carbonyl carbon of diethyl oxalate [20].

The general mechanism for diethyl oxalate coupling begins with the base-mediated deprotonation of a methyl ketone, typically heptanone in the case of ethyl 2,4-dioxononanoate synthesis [21]. The resulting enolate then undergoes nucleophilic addition to one of the carbonyl groups of diethyl oxalate, followed by elimination of an ethoxide group to form the desired product [22]. This approach is particularly valuable due to its ability to directly introduce the 2,4-dioxo functionality in a single step [3].

Extensive research has been conducted to optimize diethyl oxalate coupling reactions for the synthesis of ethyl 2,4-dioxononanoate [23]. Key factors influencing reaction efficiency include the nature and stoichiometry of the base, reaction temperature, and the order of reagent addition [24]. Table 2 presents a comprehensive overview of various reaction conditions and their corresponding outcomes in diethyl oxalate coupling reactions for ethyl 2,4-dioxononanoate synthesis [25].

Table 2: Reaction Conditions and Outcomes for Diethyl Oxalate Coupling Synthesis of Ethyl 2,4-dioxononanoate

BaseBase EquivalentsTemperature (°C)Addition MethodReaction Time (h)Yield (%)
NaOEt1.00-5Dropwise addition of ketone/diethyl oxalate mixture485-90
NaOEt1.10-5Dropwise addition of ketone/diethyl oxalate mixture490-95
NaOEt1.020-25Dropwise addition of ketone/diethyl oxalate mixture375-80
NaOEt1.00-5Separate addition of ketone and diethyl oxalate470-75
KOtBu1.00-5Dropwise addition of ketone/diethyl oxalate mixture480-85

The data indicates that optimal yields are achieved using a slight excess of sodium ethoxide (1.1 equivalents) at low temperatures (0-5°C), with the dropwise addition of a premixed ketone/diethyl oxalate solution [26]. These conditions promote the desired condensation pathway while minimizing competing side reactions [27].

A notable advancement in diethyl oxalate coupling methodology involves the use of a nitrogen atmosphere during the reaction to prevent oxidation of sensitive intermediates [28]. This modification has been shown to increase yields by 5-10% compared to reactions conducted under ambient conditions [29]. Additionally, the use of freshly prepared sodium ethoxide, rather than commercial sources, has been demonstrated to enhance reaction efficiency [30].

Modern Catalytic Strategies

Modern catalytic strategies have emerged as powerful alternatives to traditional condensation approaches for the synthesis of ethyl 2,4-dioxononanoate [31]. These methodologies offer several advantages, including milder reaction conditions, enhanced selectivity, and improved atom economy [32]. The following subsections explore two prominent catalytic strategies employed in the synthesis of ethyl 2,4-dioxononanoate: N-heterocyclic carbene-catalyzed esterification and carboxylic acid co-catalyst systems [33].

N-Heterocyclic Carbene-Catalyzed Esterification

N-heterocyclic carbene-catalyzed esterification represents a significant advancement in the synthesis of ethyl 2,4-dioxononanoate [15]. This approach utilizes N-heterocyclic carbenes (NHCs) as organocatalysts to facilitate the formation of the ester functionality while simultaneously enabling the introduction of the 2,4-dioxo moiety [12]. The unique electronic properties of NHCs, particularly their strong nucleophilicity and ability to stabilize adjacent carbanionic centers, make them ideal catalysts for this transformation [34].

The general mechanism of NHC-catalyzed esterification for ethyl 2,4-dioxononanoate synthesis begins with the deprotonation of the NHC precursor, typically a triazolium or imidazolium salt, to generate the active carbene catalyst [24]. The carbene then adds to an appropriate aldehyde, forming a Breslow intermediate that undergoes further transformations to yield the desired 2,4-dioxoester product [35]. This catalytic cycle operates under relatively mild conditions and exhibits high functional group tolerance [36].

Research findings have demonstrated that the efficiency of NHC-catalyzed esterification for ethyl 2,4-dioxononanoate synthesis is significantly influenced by the structure of the NHC catalyst [12]. Table 3 presents a comparison of various NHC catalysts and their performance in the synthesis of ethyl 2,4-dioxononanoate [15].

Table 3: Comparison of NHC Catalysts for the Synthesis of Ethyl 2,4-dioxononanoate

NHC Catalyst StructureCatalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Yield (%)Selectivity (%)
Triazolium-based5Toluene251285-90>95
Imidazolium-based5Toluene251275-80>90
Thiazolium-based5Toluene251270-75>85
Triazolium-based10Toluene25890-95>95
Triazolium-based5Dichloromethane251280-85>90

The data reveals that triazolium-based NHC catalysts exhibit superior performance in terms of both yield and selectivity [37]. Increasing the catalyst loading from 5 to 10 mol% results in a modest improvement in yield and a reduction in reaction time, though this must be balanced against the increased catalyst cost [38]. The choice of solvent also influences reaction efficiency, with toluene providing optimal results compared to dichloromethane [39].

A significant advancement in NHC-catalyzed esterification for ethyl 2,4-dioxononanoate synthesis involves the development of recyclable NHC catalysts [40]. These catalysts are immobilized on solid supports, allowing for their recovery and reuse in subsequent reactions [41]. Studies have demonstrated that such recyclable catalysts can maintain high activity for up to five reaction cycles, with only a minimal decrease in yield (approximately 5% per cycle) [42].

Carboxylic Acid Co-Catalyst Systems

Carboxylic acid co-catalyst systems represent another modern catalytic strategy for the synthesis of ethyl 2,4-dioxononanoate [12]. This approach combines the catalytic activity of NHCs with carboxylic acids as co-catalysts, resulting in a synergistic effect that enhances reaction efficiency and selectivity [43]. The carboxylic acid component serves multiple roles, including facilitating proton transfer steps, stabilizing reaction intermediates, and modulating the reactivity of the NHC catalyst [44].

The mechanism of carboxylic acid co-catalyzed synthesis of ethyl 2,4-dioxononanoate involves the formation of a complex between the NHC catalyst and the carboxylic acid co-catalyst [45]. This complex exhibits enhanced catalytic activity compared to the NHC alone, enabling more efficient transformation of the starting materials into the desired product [46]. The carboxylic acid also plays a crucial role in controlling the stereochemistry of the reaction, leading to improved selectivity [47].

Extensive research has been conducted to identify optimal carboxylic acid co-catalysts for the synthesis of ethyl 2,4-dioxononanoate [48]. Table 4 presents a comparison of various carboxylic acids and their performance as co-catalysts in this transformation [49].

Table 4: Comparison of Carboxylic Acid Co-Catalysts for the Synthesis of Ethyl 2,4-dioxononanoate

Carboxylic AcidpKaNHC CatalystAcid:NHC RatioTemperature (°C)Reaction Time (h)Yield (%)Selectivity (%)
Benzoic acid4.2Triazolium-based1:125890-95>95
Acetic acid4.8Triazolium-based1:1251085-90>90
Propionic acid4.9Triazolium-based1:1251080-85>90
Benzoic acid4.2Triazolium-based2:125695-98>98
Benzoic acid4.2Imidazolium-based1:125885-90>90

The data indicates that benzoic acid exhibits superior performance as a co-catalyst compared to aliphatic carboxylic acids such as acetic and propionic acid. This enhanced activity is attributed to the lower pKa of benzoic acid, which facilitates more efficient proton transfer steps in the catalytic cycle. Increasing the acid:NHC ratio from 1:1 to 2:1 results in improved yield and selectivity, as well as a reduction in reaction time.

Recent advancements in carboxylic acid co-catalyst systems for ethyl 2,4-dioxononanoate synthesis include the development of bifunctional catalysts that incorporate both NHC and carboxylic acid functionalities within a single molecule. These catalysts exhibit enhanced efficiency due to the proximity of the two catalytic sites, which facilitates intramolecular proton transfer steps. Studies have demonstrated that such bifunctional catalysts can achieve yields of up to 98% with excellent selectivity (>98%) under mild reaction conditions.

Nuclear Magnetic Resonance Profiling

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for ethyl 2,4-dioxononanoate through analysis of both proton and carbon-13 environments. The compound, featuring a beta-diketone system with an ethyl ester terminus, exhibits characteristic spectroscopic signatures that enable detailed structural elucidation.

¹H Nuclear Magnetic Resonance Spectral Interpretation

The proton nuclear magnetic resonance spectrum of ethyl 2,4-dioxononanoate reveals distinct resonance patterns characteristic of its beta-diketone ester structure. The ethyl ester moiety displays the characteristic quartet-triplet pattern typical of ethoxy groups, with the methylene protons appearing as a quartet centered around 4.1-4.2 parts per million due to coupling with the adjacent methyl group [1]. The terminal methyl protons of the ethyl ester manifest as a triplet at approximately 1.2-1.3 parts per million, exhibiting a coupling constant of approximately 7.1 hertz consistent with three-bond coupling to the methylene protons [2] [1].

The beta-diketone system presents distinctive spectroscopic features reflecting the keto-enol tautomerism inherent to such compounds. The methylene protons positioned between the two carbonyl groups (alpha to both ketone functionalities) appear significantly deshielded, typically resonating around 3.4-3.5 parts per million as a singlet due to the electron-withdrawing effects of the adjacent carbonyl groups [2] [1]. The acetyl methyl group adjacent to the terminal ketone exhibits a characteristic singlet at approximately 2.2-2.3 parts per million, consistent with methyl groups adjacent to carbonyl functionalities [2] [3].

In solution, ethyl 2,4-dioxononanoate exists in equilibrium between keto and enol forms, with the enol form typically representing 8-10 percent of the total composition at room temperature [2] [1]. The enol tautomer displays characteristic resonances including a vinyl proton appearing around 5.0-5.1 parts per million and a strongly hydrogen-bonded hydroxyl proton resonating at approximately 12.1 parts per million, indicating intramolecular hydrogen bonding within the chelated enol structure [2] [1].

The aliphatic chain connecting the diketone system to the ester functionality contributes additional methylene resonances in the 1.2-2.6 parts per million region. The methylene groups adjacent to the carbonyl exhibit greater deshielding compared to the internal chain methylenes, appearing at approximately 2.4-2.6 parts per million [4] [5].

¹³C Nuclear Magnetic Resonance Resonance Assignment

Carbon-13 nuclear magnetic resonance spectroscopy provides definitive structural confirmation through characteristic chemical shift patterns. The carbonyl carbons represent the most diagnostic signals, with the ketone carbons typically appearing between 200-210 parts per million and the ester carbonyl resonating at approximately 170-175 parts per million [6] [7] [8]. The specific chemical shift values depend on the electronic environment and conjugation effects within the beta-diketone system.

The ethyl ester carbons display characteristic resonances with the methylene carbon appearing around 60-65 parts per million due to its attachment to the electronegative oxygen atom, while the terminal methyl carbon resonates at approximately 14 parts per million [6] [7] [8]. These values are consistent with typical ethyl ester patterns observed in organic compounds.

The beta-diketone system carbons exhibit distinctive chemical shifts reflecting their electronic environments. The methylene carbon positioned between the two carbonyl groups appears around 45-50 parts per million, significantly deshielded compared to typical aliphatic carbons due to the electron-withdrawing effects of the adjacent ketone functionalities [9] [8]. The acetyl methyl carbon resonates at approximately 29-30 parts per million, consistent with methyl groups adjacent to carbonyl carbons [6] [7].

The aliphatic chain carbons contribute signals in the typical alkyl region, with values ranging from 20-35 parts per million depending on their specific positions and neighboring functional groups [6] [7] [8]. The methylene carbons adjacent to the ester and ketone functionalities exhibit slight deshielding compared to the internal chain carbons.

Table 1: Characteristic ¹³C Nuclear Magnetic Resonance Chemical Shifts for Ethyl 2,4-dioxononanoate

Carbon EnvironmentChemical Shift (ppm)Multiplicity
Ketone C=O205-210Singlet
Ester C=O170-175Singlet
-OCH₂CH₃60-65Triplet
-CH₂-CO-CH₂-CO-45-50Triplet
-CO-CH₃29-30Quartet
Chain -CH₂-20-35Triplet
-OCH₂CH₃14Quartet

Vibrational Spectroscopy

Infrared spectroscopy provides complementary structural information through characteristic vibrational frequencies associated with the functional groups present in ethyl 2,4-dioxononanoate. The compound exhibits multiple carbonyl stretching frequencies reflecting the different electronic environments of the ketone and ester functionalities.

Infrared Absorption Band Analysis

The infrared spectrum of ethyl 2,4-dioxononanoate displays several characteristic absorption bands that enable functional group identification and structural confirmation. The most prominent features arise from the carbonyl stretching vibrations, which appear as intense bands in the 1650-1750 wavenumber region [3] [10] [11].

The ester carbonyl stretching frequency typically appears around 1735-1750 wavenumbers, consistent with aliphatic esters [10] [11]. This higher frequency compared to ketones reflects the electron-withdrawing effect of the adjacent oxygen atom, which strengthens the carbon-oxygen double bond [12] [11]. The exact position within this range depends on the electronic environment and any conjugation effects present in the molecule.

The beta-diketone system contributes multiple carbonyl stretching frequencies due to the presence of both keto and enol tautomers. The ketone carbonyls typically absorb around 1700-1715 wavenumbers, while the enol form exhibits characteristic absorptions at lower frequencies, approximately 1600-1650 wavenumbers, due to conjugation and hydrogen bonding effects [13] [9]. The relative intensities of these bands reflect the keto-enol equilibrium ratio in solution.

The carbon-oxygen stretching vibrations of the ester functionality appear as intense bands in the 1000-1300 wavenumber region, following the characteristic "Rule of Three" pattern for esters [14] [10]. The asymmetric carbon-carbon-oxygen stretch typically appears around 1200-1250 wavenumbers, while the symmetric oxygen-carbon-carbon stretch occurs at approximately 1100-1150 wavenumbers [14] [10].

Table 2: Characteristic Infrared Absorption Frequencies for Ethyl 2,4-dioxononanoate

Functional GroupFrequency Range (cm⁻¹)IntensityAssignment
Ester C=O stretch1735-1750StrongνC=O
Ketone C=O stretch1700-1715StrongνC=O
Enol C=O stretch1600-1650MediumνC=O (conjugated)
C-C-O stretch (asym)1200-1250StrongνC-C-O
O-C-C stretch (sym)1100-1150StrongνO-C-C
Enol O-H stretch2500-3200Broad, mediumνO-H (H-bonded)
Aliphatic C-H stretch2850-2950MediumνC-H

The presence of the enol tautomer contributes additional characteristic absorptions, including a broad, medium-intensity band in the 2500-3200 wavenumber region attributed to the hydrogen-bonded hydroxyl group [13] [9]. This broad absorption reflects the strong intramolecular hydrogen bonding present in the chelated enol structure.

The aliphatic components of the molecule contribute typical carbon-hydrogen stretching frequencies in the 2850-2950 wavenumber region, along with corresponding bending and deformation modes at lower frequencies [3] [11]. The methyl groups adjacent to carbonyl functionalities may exhibit slight frequency shifts due to the electron-withdrawing effects of the adjacent functional groups.

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Exact Mass

214.12050905 g/mol

Monoisotopic Mass

214.12050905 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-21-2023

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